Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester
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Overview
Description
Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester typically involves the reaction of 3,5-dimethyl-4-(methylthio)phenol with O,O-dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various phosphorothioate derivatives.
Scientific Research Applications
Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an enzyme inhibitor.
Industry: Utilized in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester involves the inhibition of specific enzymes. The compound interacts with the active site of the enzyme, forming a covalent bond with the serine residue, which leads to the inhibition of enzyme activity. This mechanism is particularly relevant in its use as a pesticide, where it targets acetylcholinesterase in insects .
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-(methylsulfonyl)phenyl) ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- O,O-Diethyl O-(3,5-dimethyl-4-(methylthio)phenyl) phosphorothioate
Uniqueness
Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester is unique due to its specific structural features, such as the presence of both methyl and methylthio groups on the phenyl ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various applications .
Properties
CAS No. |
55-37-8 |
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Molecular Formula |
C11H17O3PS2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(3,5-dimethyl-4-methylsulfanylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O3PS2/c1-8-6-10(7-9(2)11(8)17-5)14-15(16,12-3)13-4/h6-7H,1-5H3 |
InChI Key |
QJRJJAATXDHPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1SC)C)OP(=S)(OC)OC |
Origin of Product |
United States |
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